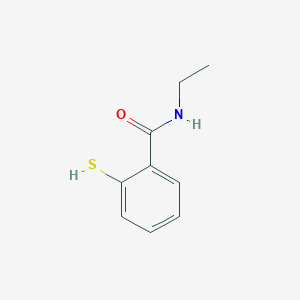

Benzamide, N-ethyl-2-mercapto-

Description

Historical Context in Organic Chemistry Research

The documented history of N-ethyl-2-mercaptobenzamide in academic literature is not extensive, suggesting it is a compound of specialized interest rather than widespread study. The primary synthesis and characterization of this compound appear in a 1983 publication in the journal Phosphorus and Sulfur and the Related Elements. chemsrc.com This research, conducted by Boeshagen and Geiger, details a synthetic route to obtain N-ethyl-2-mercaptobenzamide. chemsrc.com The synthesis involves the reduction of bis[2-(N-ethylcarbamoyl)phenyl] disulfide. chemsrc.com This foundational work provides the basis for any subsequent research on this compound. The limited early literature indicates that its exploration was not a central theme in mainstream organic chemistry at the time but rather a part of more niche investigations into sulfur-containing organic molecules.

Significance in Contemporary Chemical Synthesis and Materials Science Precursors

While not a household name in the chemical world, N-ethyl-2-mercaptobenzamide holds potential significance in a few key areas of modern chemical science. Its bifunctional nature, possessing both a thiol and an amide group, makes it a candidate for various applications.

In chemical synthesis , the thiol group is a versatile functional group. It can undergo oxidation to form disulfides, act as a nucleophile in various reactions, and participate in the formation of thioethers and other sulfur-containing heterocycles. The amide group, while generally less reactive, can influence the electronic properties of the molecule and participate in hydrogen bonding.

In materials science , molecules containing both sulfur and nitrogen ligands are of interest as precursors for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The ability of N-ethyl-2-mercaptobenzamide to act as a chelating ligand for metal ions could allow for the construction of novel materials with interesting electronic, magnetic, or catalytic properties. The general field of metal-alkoxide precursors for nano-scaled materials highlights the importance of designing specific organic ligands to create advanced materials. researchgate.net Although direct application of N-ethyl-2-mercaptobenzamide as a precursor is not widely reported, its structural motifs are relevant to this area of research.

Overview of Key Academic Research Trajectories and Current Research Gaps

The academic research trajectory for N-ethyl-2-mercaptobenzamide has been sparse since its initial synthesis. A survey of publicly available literature does not reveal a continuous or extensive line of inquiry into this specific compound. This suggests that either the research has been conducted in proprietary settings and is not publicly disclosed, or the compound has not been identified as a key molecule for major applications.

The most significant research gap is the lack of comprehensive studies on its chemical reactivity, physical properties, and potential applications. While its synthesis is documented, there is a dearth of information on its:

Coordination Chemistry: Detailed studies on its ability to form complexes with a wide range of metals are absent.

Biological Activity: There is no readily available information on the biological or pharmacological properties of N-ethyl-2-mercaptobenzamide. This is in contrast to related compounds like 2-mercaptobenzothiazole (B37678) and 2-mercaptobenzimidazole (B194830) derivatives, which have been investigated for various biological activities. nih.govresearchgate.net

Material Science Applications: The potential of N-ethyl-2-mercaptobenzamide as a precursor for advanced materials remains largely unexplored.

The limited available data on N-ethyl-2-mercaptobenzamide is summarized in the table below.

| Property | Data | Reference |

| Molecular Formula | C9H11NOS | chemsrc.com |

| CAS Number | 65382-84-5 | chemsrc.com |

| Synthetic Precursor | bis[2-(N-ethylcarbamoyl)phenyl] disulfide | chemsrc.com |

| Cited Publication | Phosphorus and Sulfur and the Related Elements, 1983, vol. 17, p. 325 - 330 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-sulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-10-9(11)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVPQWJVZSPDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480974 | |

| Record name | Benzamide, N-ethyl-2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65382-84-5 | |

| Record name | Benzamide, N-ethyl-2-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization of N Ethyl 2 Mercaptobenzamide

Optimization of Reaction Conditions for N-ethyl-2-mercaptobenzamide Yield and Purity

Solvent Effects on N-ethyl-2-mercaptobenzamide Synthesis Efficiency

The choice of solvent is a critical factor in the synthesis of N-ethyl-2-mercaptobenzamide, as it influences reactant solubility, reaction rate, and the stability of intermediates and products. The synthesis, often proceeding from a precursor like 2-chlorobenzamide (B146235) or a related benzoyl derivative and a sulfur source, requires a medium that can effectively solvate both polar and non-polar reactants.

Research into the synthesis of related benzamide (B126) and benzimidazole (B57391) structures provides insights into suitable solvents. High-polarity aprotic solvents such as N,N-dimethylformamide (DMF) are frequently employed due to their excellent solvating power for a wide range of organic and inorganic compounds. google.com For instance, syntheses of related mercaptobenzamides have been successfully conducted in DMF, often facilitating the reaction to proceed to completion at moderate temperatures. google.com Protic solvents like ethanol (B145695) have also been used, particularly in reactions involving subsequent crystallization or purification steps where the product's solubility characteristics in the solvent are advantageous. The use of tetrahydrofuran (B95107) (THF) has been noted in the synthesis of similar N-substituted mercapto-benzimidazoles, indicating its utility as a reaction medium. niscpr.res.in

The efficiency of the synthesis is directly impacted by the solvent's ability to facilitate the interaction between the N-ethylamine moiety precursor and the benzoyl-sulfur backbone. The ideal solvent should fully dissolve the reactants, promoting a homogenous reaction environment and thereby increasing the frequency of effective molecular collisions. The following table summarizes the effects of different solvents on synthesis efficiency, based on findings from analogous reactions.

| Solvent | Typical Reaction Conditions | Observed Effect on Efficiency | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Room Temperature to 70°C | High reactant solubility, leading to good yields. Facilitates reactions involving inorganic bases or sulfur sources. | google.com |

| Ethanol (EtOH) | Reflux Temperature | Moderate efficiency; often chosen for its favorable product crystallization properties upon cooling. | |

| Tetrahydrofuran (THF) | 0°C to Room Temperature | Effective for specific reaction pathways, particularly those involving organometallic or highly reactive intermediates. | niscpr.res.in |

| Polyethylene Glycol (PEG-600) | Elevated Temperatures | Considered a "green" solvent alternative, can lead to high yields in specific applications. | niscpr.res.in |

Temperature and Pressure Influence on N-ethyl-2-mercaptobenzamide Formation

Temperature is a dominant factor controlling the kinetics of N-ethyl-2-mercaptobenzamide synthesis. According to fundamental principles of chemical kinetics, increasing the reaction temperature generally increases the reaction rate by providing the reactant molecules with sufficient activation energy to overcome the energy barrier for the reaction. However, excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the final product.

The synthesis of related 2-mercaptobenzamides from 2-chlorobenzamide has been reported to occur within a broad temperature range of 80°C to 200°C. google.com Other syntheses of similar compounds have been performed at lower temperatures, such as refluxing at 70°C in DMF or ethanol. google.com The optimal temperature is a trade-off between achieving a practical reaction rate and maintaining the selectivity and stability of the desired product. For many laboratory-scale syntheses of N-ethyl-2-mercaptobenzamide, the reaction is conducted at atmospheric pressure. The influence of pressure becomes significant only when volatile reagents or gaseous byproducts are involved, which is not typical for the common synthetic routes to this compound. Therefore, optimization efforts focus primarily on temperature control.

The table below illustrates the typical relationship between temperature and reaction outcomes for the formation of N-ethyl-2-mercaptobenzamide, derived from analogous chemical processes.

| Temperature Range | Effect on Reaction Rate | Potential Impact on Yield/Purity | Reference |

|---|---|---|---|

| Room Temperature (20-25°C) | Slow | High purity may be achieved, but reaction times can be impractically long. | google.com |

| Moderate (50-80°C) | Significantly Increased | Often represents the optimal balance, providing good yields in a reasonable timeframe with minimal byproduct formation. | google.com |

| High (80-200°C) | Very Fast | Risk of thermal decomposition and increased formation of impurities, potentially lowering the overall isolated yield. | google.com |

Reagent Stoichiometry and Reaction Kinetics in N-ethyl-2-mercaptobenzamide Synthesis

The stoichiometry of a reaction describes the quantitative relationship between reactants and products. pressbooks.pub In the synthesis of N-ethyl-2-mercaptobenzamide, precise control over the molar ratios of the starting materials is essential for maximizing the conversion to the desired product and minimizing waste. libretexts.org For a typical synthesis starting from a benzoyl precursor and an ethylamine (B1201723) source, a 1:1 molar ratio is theoretically required. However, in practice, it may be advantageous to use a slight excess of one reagent to drive the reaction to completion, especially if one of the starting materials is volatile or prone to side reactions.

Reaction kinetics, the study of reaction rates, is governed by the rate law, which expresses the rate as a function of reactant concentrations and a rate constant (k). fiveable.me While the specific rate law for N-ethyl-2-mercaptobenzamide synthesis must be determined experimentally, many amidation reactions follow second-order kinetics, where the rate is proportional to the concentration of both the amine and the acylating agent. Understanding the kinetics allows for the optimization of reactant concentrations and reaction time to achieve the desired conversion efficiently.

The following table demonstrates the impact of varying reagent stoichiometry on the theoretical outcome of the synthesis.

| Reactant A (e.g., Benzoyl Precursor) | Reactant B (e.g., Ethylamine/Sulfur Source) | Molar Ratio (A:B) | Expected Outcome | Reference Principle |

|---|---|---|---|---|

| 1 equivalent | <1 equivalent | > 1:1 | Incomplete reaction, leaving unreacted Reactant A. Low yield. | pressbooks.pub |

| 1 equivalent | 1 equivalent | 1:1 | Theoretically ideal for 100% conversion, but may be slow or incomplete in practice. | libretexts.org |

| 1 equivalent | 1.1 - 1.5 equivalents | 1:<1.1-1.5 | Often optimal for driving the reaction to completion, maximizing the yield based on the limiting reagent (Reactant A). | google.com |

| 1 equivalent | >2 equivalents | <1:2 | May increase the rate but can lead to purification challenges and potential for side reactions involving the excess reagent. | google.com |

Advanced Structural Elucidation and Spectroscopic Characterization of N Ethyl 2 Mercaptobenzamide

X-ray Crystallography of N-ethyl-2-mercaptobenzamide and its Derivatives

X-ray crystallography provides definitive proof of molecular structure and insight into the arrangement of molecules in the solid state. While specific crystallographic data for N-ethyl-2-mercaptobenzamide is not publicly available, analysis of its structural analogues allows for a detailed prediction of its crystallographic features.

Polymorphism and Crystal Packing Analysis of N-ethyl-2-mercaptobenzamide

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in amides like benzamide (B126) and its derivatives. acs.orgresearchgate.net These different crystalline forms can exhibit distinct physical properties. The benzamide family is known for its complex polymorphic behavior, with some forms being prone to disorder. acs.org For instance, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been observed to exhibit concomitant dimorphism, where two forms crystallize simultaneously. acs.org

The crystal packing of N-ethyl-2-mercaptobenzamide would be dictated by a balance of intermolecular forces seeking to achieve the most thermodynamically stable arrangement. Analysis of related structures suggests that molecules would likely pack in a way that maximizes hydrogen bonding and van der Waals interactions. acs.org The planarity of the benzamide group, combined with the flexibility of the N-ethyl substituent, could allow for various packing motifs, potentially leading to polymorphism under different crystallization conditions. Studies on other N-substituted benzamides have revealed that even subtle changes in substituents can lead to different packing arrangements and the emergence of new polymorphs. acs.orggoogle.com

Intermolecular Interactions in Solid State Structures of N-ethyl-2-mercaptobenzamide

The solid-state structure of N-ethyl-2-mercaptobenzamide is expected to be dominated by a network of hydrogen bonds. The molecule contains three key functional groups capable of participating in these interactions: the amide N-H group (donor), the carbonyl oxygen (acceptor), and the thiol S-H group (donor).

A critical structural feature of ortho-substituted benzamides like this is the potential for competition between intramolecular and intermolecular hydrogen bonds. Theoretical studies on the closely related 2-mercaptobenzamide show the possibility of a stable six-membered ring formed by an intramolecular S-H···O=C hydrogen bond. nih.govacs.org This intramolecular bond often forms in preference to intermolecular interactions. nih.gov However, the amide N-H group is also a strong hydrogen bond donor. This leads to the likelihood of forming robust intermolecular hydrogen-bonded dimers. In many benzamide derivatives, centrosymmetric dimers are formed via two N-H···O hydrogen bonds between the amide groups of two separate molecules. nih.govmdpi.com

The presence of the thiol group introduces additional possibilities, such as N-H···S or S-H···S interactions, although these are generally weaker than those involving oxygen. The ultimate solid-state structure will depend on the delicate energetic balance between these competing interactions, as summarized in the table below.

| Potential Hydrogen Bond Interaction | Type | Donor | Acceptor | Significance |

| S-H···O=C | Intramolecular | Thiol (S-H) | Carbonyl (C=O) | Forms a stable 6-membered ring, influencing molecular conformation. nih.govacs.org |

| N-H···O=C | Intermolecular | Amide (N-H) | Carbonyl (C=O) | Leads to the formation of common dimeric or catemeric (chain-like) synthons. mdpi.com |

| N-H···S | Intermolecular | Amide (N-H) | Thiol (S) | A weaker interaction that can contribute to the overall crystal packing. researchgate.net |

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the identity and elucidating the conformational properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of N-ethyl-2-mercaptobenzamide

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms. For N-ethyl-2-mercaptobenzamide (C₉H₁₁NOS), distinct signals are expected for each unique proton and carbon environment.

Expected ¹H and ¹³C NMR Chemical Shifts: The ¹H NMR spectrum would feature signals for the aromatic protons (typically in the 7.0-8.0 ppm range), the amide N-H proton (a broad singlet, often >8.0 ppm), the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, and the thiol S-H proton (which can appear over a wide range and may be broad). The ¹³C NMR spectrum would show signals for the carbonyl carbon (~170 ppm), the aromatic carbons, and the two carbons of the ethyl group.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic C-H | 7.0 - 8.0 | 120 - 140 | Four distinct signals expected due to ortho substitution. |

| Amide N-H | > 8.0 | - | Shift and broadening are solvent and concentration dependent. |

| Thiol S-H | 3.0 - 5.0 | - | Shift is highly variable; may exchange with D₂O. |

| Ethyl -CH₂- | ~3.4 (quartet) | ~40 | Coupled to the -CH₃ protons. |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 | Coupled to the -CH₂ protons. |

| Carbonyl C=O | - | ~170 | Characteristic amide carbonyl shift. |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. Data for common impurities can be referenced to avoid misinterpretation. sigmaaldrich.comcarlroth.com

Conformational Analysis: A key aspect of N-substituted amides is the restricted rotation around the C(O)-N bond, which can lead to the existence of distinct conformers (rotational isomers). For N-ethyl-2-mercaptobenzamide, the N-ethyl group can be either syn or anti with respect to the carbonyl oxygen. Variable-temperature NMR studies can be employed to investigate the energetics of this rotation. researchgate.net Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing definitive evidence for the preferred conformation in solution (e.g., a correlation between the N-H proton and the ortho aromatic proton). researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in N-ethyl-2-mercaptobenzamide Systems

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique fingerprint based on its functional groups. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques governed by different selection rules: IR activity requires a change in dipole moment during a vibration, while Raman activity requires a change in polarizability. edinst.com

For N-ethyl-2-mercaptobenzamide, characteristic bands would confirm the presence of its key functional groups. The C=O and N-H bonds of the amide group are particularly strong absorbers in the IR spectrum. The symmetric aromatic ring vibrations and the C=S bond (if tautomerization to the thione form occurs) are typically strong in the Raman spectrum. acs.orgresearchgate.net

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

| N-H (Amide) | Stretching | 3400 - 3200 | IR |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR / Raman |

| C-H (Alkyl) | Stretching | 3000 - 2850 | IR / Raman |

| S-H (Thiol) | Stretching | 2600 - 2550 | Weak IR / Raman |

| C=O (Amide I) | Stretching | 1680 - 1630 | Strong IR |

| N-H (Amide II) | Bending | 1570 - 1515 | IR |

| C=C (Aromatic) | Stretching | 1600, 1475 | IR / Raman |

The position of the N-H and C=O stretching bands can provide information about hydrogen bonding. Strong intermolecular hydrogen bonding typically causes the N-H stretch to broaden and shift to a lower wavenumber. jksus.orgnih.gov The S-H stretching vibration is characteristically weak in the IR spectrum but can be observed. Its presence or absence can help distinguish between the thiol and potential thione tautomers. researchgate.netdergipark.org.trnih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis of N-ethyl-2-mercaptobenzamide

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govlibretexts.org For N-ethyl-2-mercaptobenzamide, with the formula C₉H₁₁NOS, the exact mass of the molecular ion ([M]⁺˙) can be calculated with high precision.

Exact Mass Calculation:

Formula: C₉H₁₁NOS

Isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S

Exact Mass: (9 * 12.000000) + (11 * 1.007825) + (14 * 1.003074) + (15.994915) + (31.972071) = 181.05613 u

HRMS instruments can distinguish this exact mass from other combinations of atoms that might have the same nominal mass. libretexts.org

Isotopic Pattern Analysis: The presence of sulfur provides a distinct isotopic signature. Natural sulfur contains approximately 94.99% ³²S and 4.25% ³⁴S. This means the mass spectrum will show a molecular ion peak (M) corresponding to the molecule with ³²S, and a smaller peak at M+2 corresponding to the molecule containing the ³⁴S isotope. The expected relative abundance of the M+2 peak is approximately 4.25% of the M peak, which is a key indicator for the presence of a single sulfur atom.

Fragmentation Pattern: Electron ionization mass spectrometry typically causes the molecular ion to fragment in a predictable manner. For N-ethyl-2-mercaptobenzamide, characteristic fragmentation pathways for benzamides would be expected. researchgate.netlibretexts.org

| m/z (Predicted) | Identity of Fragment | Fragmentation Pathway |

| 181 | [C₉H₁₁NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₈H₈NOS]⁺ | Loss of methyl radical (•CH₃) from ethyl group |

| 152 | [C₇H₆NOS]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 136 | [C₇H₆NS]⁺ | Loss of carbonyl group (CO) from m/z 164 (rearrangement needed) |

| 121 | [C₇H₅OS]⁺ | Loss of ethylamine (B1201723) (H₂NCH₂CH₃) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation; loss of •SH from m/z 138 |

Analysis of these fragments allows for the piecing together of the molecular structure, confirming the presence of the benzoyl core and the N-ethyl-mercapto substituents.

Chiroptical Properties of N-ethyl-2-mercaptobenzamide and its Chirally Modified Analogs

Extensive searches of scientific literature and chemical databases did not yield specific experimental or theoretical data on the chiroptical properties of N-ethyl-2-mercaptobenzamide or its chirally modified analogs. The following sections outline the principles of the requested analytical techniques and describe the type of information that would be presented had data been available.

Circular Dichroism Spectroscopy of Chiral N-ethyl-2-mercaptobenzamide Derivatives

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.orgull.es It measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for chiral substances. wikipedia.org For a hypothetical chiral derivative of N-ethyl-2-mercaptobenzamide, a CD spectrum would provide valuable information about its three-dimensional structure in solution.

The chromophores within the molecule, such as the benzamide group and the sulfur-containing ring, would be expected to give rise to characteristic CD signals. The sign and magnitude of these signals, known as Cotton effects, are exquisitely sensitive to the stereochemistry of the molecule. ull.es For instance, enantiomers of a chiral N-ethyl-2-mercaptobenzamide derivative would be expected to show mirror-image CD spectra.

A typical research finding in this area would involve the synthesis of a chiral derivative, for example, by introducing a chiral center in the N-ethyl group or by creating a chiral axis. The CD spectrum of this derivative would then be recorded, and the observed Cotton effects would be correlated with the absolute configuration of the molecule, often supported by theoretical calculations.

Hypothetical Data Table for a Chiral N-ethyl-2-mercaptobenzamide Derivative:

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| 220 | +15,000 |

| 245 | -8,000 |

| 280 | +5,000 |

| 310 | -2,500 |

This table is purely illustrative and does not represent actual data for N-ethyl-2-mercaptobenzamide.

Optical Rotatory Dispersion Studies of Optically Active N-ethyl-2-mercaptobenzamide Structures

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.govutexas.edu ORD and CD are closely related phenomena, and one can be theoretically derived from the other through the Kramers-Kronig relations. wikipedia.org

An ORD spectrum of an optically active N-ethyl-2-mercaptobenzamide structure would display plain curves in regions where the molecule does not absorb light and Cotton effect curves in the vicinity of its absorption bands. ull.es The shape and sign of these Cotton effects are characteristic of the molecule's stereochemistry. pageplace.de

Historically, ORD was a primary method for assigning the absolute configuration of chiral molecules. researchgate.net For a novel chiral derivative of N-ethyl-2-mercaptobenzamide, ORD analysis would complement CD data in confirming its stereochemical assignment. The analysis would involve identifying the wavelengths of the peaks, troughs, and zero-crossings in the ORD curve and comparing them to known data for structurally related compounds or to theoretical predictions.

Hypothetical Data Table for an Optically Active N-ethyl-2-mercaptobenzamide Structure:

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (D-line) | +45.5 |

| 436 | +98.2 |

| 365 | +180.1 |

| 334 | +295.7 |

| 313 | +450.3 |

This table is purely illustrative and does not represent actual data for N-ethyl-2-mercaptobenzamide.

Reactivity and Mechanistic Investigations of N Ethyl 2 Mercaptobenzamide

Reaction Kinetics and Thermodynamics of N-ethyl-2-mercaptobenzamide Transformations

The study of reaction kinetics and thermodynamics provides fundamental data on the rates and feasibility of chemical transformations. For N-ethyl-2-mercaptobenzamide, while extensive quantitative data is not widely available in public literature, mechanistic proposals for the broader class of 2-mercaptobenzamides allow for a qualitative understanding of these factors.

A rate law or rate equation is a mathematical expression that links the rate of a chemical reaction to the concentration of its reactants. In general, for a reaction involving N-ethyl-2-mercaptobenzamide and a reactant 'X', the rate law would take the form:

Rate = k [N-ethyl-2-mercaptobenzamide]m[X]n

Here, k is the rate constant, and the exponents m and n represent the order of the reaction with respect to each reactant. These exponents must be determined experimentally.

Specific, empirically determined rate laws for reactions involving N-ethyl-2-mercaptobenzamide are not extensively documented in the reviewed scientific literature. Determining these would require dedicated kinetic studies that monitor reaction rates while varying reactant concentrations. For instance, in the context of its synthesis or subsequent reactions like oxidative cyclization, the rate could depend on the concentration of the benzamide (B126), an oxidant, and any catalysts involved.

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It represents the energy barrier that must be overcome for reactants to transform into products. While specific activation energy values for N-ethyl-2-mercaptobenzamide transformations are not readily found, analysis of proposed reaction pathways for related compounds provides insight into the mechanistic steps involved.

A significant reaction of 2-mercaptobenzamides is the intramolecular oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. mdpi.com This transformation involves the formation of a new N-S bond. Several catalytic systems have been developed for this purpose, each with a distinct proposed mechanism.

One proposed mechanism involves a copper(I) catalyst and oxygen as the oxidant. rsc.org The reaction is believed to proceed through several key steps, as detailed in the table below.

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Coordination of the 2-mercaptobenzamide ligand to the Cu(I) catalyst. | Copper-ligand complex (A) |

| 2 | Oxidative formation of a copper-sulfur (Cu-S) bond with the elimination of a water molecule. | Cu-S intermediate (B) |

| 3 | Further oxidation leads to the formation of a copper-nitrogen (Cu-N) bond, yielding a cyclic intermediate. | Cyclic Cu intermediate (C) |

| 4 | Reductive elimination releases the final benzo[d]isothiazol-3(2H)-one product and regenerates the Cu(I) catalyst. | Final Product + Cu(I) |

Another proposed pathway, catalyzed by a Cobalt-based system, suggests the formation of a thiyl radical intermediate. mdpi.com In this mechanism, the Co(II) catalyst is first oxidized to Co(III), which then oxidizes the 2-mercaptobenzamide to a thiyl radical. mdpi.com This is followed by an intramolecular nucleophilic attack of the amide's N-H bond on the sulfur radical to form the final cyclized product. mdpi.com

Electron Transfer Processes Involving N-ethyl-2-mercaptobenzamide

Electron transfer is a fundamental process in many chemical reactions involving N-ethyl-2-mercaptobenzamide and related compounds. These processes can be key steps in redox reactions and electrochemical transformations.

Studies on thioester derivatives of 2-mercaptobenzamide, which are potent inhibitors of the HIV-1 nucleocapsid protein (NCp7), indicate that their mechanism involves an S-acyl transfer rather than an oxidative process. nih.govresearchgate.net However, the parent thiol compounds can participate in reactions where electron transfer is central.

For example, the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides can be achieved through an electrochemical dehydrogenative cyclization. mdpi.com This method uses constant-current electrolysis in an undivided cell, where the N-S bond formation is presumed to occur via an electrochemical mechanism, generating hydrogen gas as the only byproduct. mdpi.com

Furthermore, N-acryloyl-2-mercaptobenzamide has been used in the development of electrochemical sensors. colab.ws In related studies, the fluorescence of certain molecules was quenched by analytes through an electron transfer reaction, indicating the electronic activity of the mercaptobenzamide moiety. colab.ws These findings suggest that the aromatic and thiol components of the molecule can facilitate electron transfer under appropriate conditions, such as in the presence of an electrical potential or a suitable photochemical partner. mdpi.comcolab.ws

Nucleophilic and Electrophilic Reactivity Studies of N-ethyl-2-mercaptobenzamide

The reactivity of N-ethyl-2-mercaptobenzamide is dominated by the nucleophilic character of its sulfur and nitrogen atoms. The thiol group is a potent nucleophile, while the amide nitrogen can also participate in nucleophilic attacks, particularly in intramolecular contexts.

| Functional Group | Type of Reactivity | Example Reaction |

|---|---|---|

| Thiol (-SH) | Nucleophilic | Acylation (e.g., by acetyl coenzyme A) to form thioesters. nih.gov |

| Participation in oxidative N-S bond formation for cyclization. mdpi.comrsc.org | ||

| Amide Nitrogen (-NH) | Nucleophilic | Intramolecular attack on sulfur radical/intermediate during cyclization. mdpi.com |

| Intramolecular S-to-N acyl group transfer. researchgate.netacs.org |

The thiol group is the most reactive site for nucleophilic attack. Its deprotonated form, the thiolate anion (S⁻), is an even stronger nucleophile. This high nucleophilicity drives several key reactions.

In biological contexts, the thiol group of mercaptobenzamides must be acetylated, for instance by acetyl coenzyme A, to form an active S-acyl thioester derivative that can inhibit HIV-1 NCp7. nih.gov This reaction highlights the nucleophilicity of the sulfur atom. Conversely, the mechanism of action of these thioesters involves an intermolecular acetyl transfer from the thioester to a cysteine residue's sulfur atom in the target protein. nih.gov

The nucleophilicity of the sulfur can be modulated by substituents on the aromatic ring. Electron-withdrawing groups have been observed to decrease the sulfur's nucleophilicity, which can lead to alternative, potentially toxic, reaction pathways. nih.gov

In synthetic chemistry, the thiol group's reactivity is harnessed in oxidative coupling reactions. The intramolecular N-S bond formation to yield benzo[d]isothiazol-3(2H)-ones is a prime example, where the sulfur atom is a key participant in the bond-forming steps under catalytic conditions (e.g., with CuI or KBr). rsc.org

While less nucleophilic than the thiol, the amide nitrogen of N-ethyl-2-mercaptobenzamide plays a crucial role in specific reactions, particularly intramolecular ones. The presence of the ethyl group is compatible with these transformations. rsc.org

During the oxidative cyclization to form benzo[d]isothiazol-3(2H)-ones, the amide N-H bond is a direct participant. In some proposed mechanisms, a key step is the intramolecular nucleophilic attack from the amide nitrogen onto an activated sulfur intermediate, such as a thiyl radical, to close the ring. mdpi.com

Furthermore, a more complex mechanism has been identified for the thioester derivatives of mercaptobenzamides. After an initial intermolecular acyl transfer from the thioester to a protein's cysteine residue, a secondary, intramolecular S-to-N acyl transfer can occur. researchgate.netacs.org This involves the transfer of the acetyl group from the acylated cysteine to a nearby lysine (B10760008) residue's nitrogen atom, demonstrating the nucleophilic capability of amide-like nitrogens in the proper structural context. researchgate.net

Reactivity of the Aromatic Ring System of N-ethyl-2-mercaptobenzamide

The reactivity of the aromatic ring in N-ethyl-2-mercaptobenzamide is governed by the electronic effects of its two substituents: the mercapto (-SH) group and the N-ethylamido (-CONHEt) group. Both substituents influence the rate and position of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of N-ethyl-2-mercaptobenzamide is considered activated towards electrophilic aromatic substitution. libretexts.org This is due to the electron-donating nature of both the mercapto and the N-ethylamido groups, which increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.com

Directing Effects: Both the -SH and -CONHEt groups are ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the carbon atoms at positions ortho and para relative to themselves. In N-ethyl-2-mercaptobenzamide, the substituents are ortho to each other.

The mercapto group (-SH) directs incoming electrophiles to positions 3 and 5 (ortho) and position 5 (para). However, position 2 is occupied by the amide group.

The N-ethylamido group (-CONHEt) directs to positions 3 and 5 (ortho) and position 5 (para).

Steric Hindrance: The bulky nature of the N-ethylamido group may cause steric hindrance, potentially favoring substitution at the less hindered para-position (position 5) over the ortho-positions. ucalgary.ca

The mechanism for electrophilic aromatic substitution proceeds via a two-step process:

The aromatic ring's π-electrons attack the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step. masterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Given the combined directing effects, electrophilic substitution on N-ethyl-2-mercaptobenzamide is predicted to occur predominantly at position 5, which is para to the mercapto group and meta to the N-ethylamido group, and at position 4, which is para to the N-ethylamido group. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the ring of N-ethyl-2-mercaptobenzamide is generally unfavorable under standard conditions. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (like -NO2) at ortho and/or para positions to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com Since N-ethyl-2-mercaptobenzamide possesses electron-donating groups, its aromatic ring is electron-rich and not susceptible to attack by nucleophiles. masterorganicchemistry.com

Reaction could potentially occur under very harsh conditions, such as high temperature and pressure, or via alternative mechanisms like the benzyne (B1209423) (elimination-addition) mechanism, which involves a highly reactive aryne intermediate. wikipedia.org

Photochemical and Radiolytic Behavior of N-ethyl-2-mercaptobenzamide

Detailed studies focusing specifically on the photochemical and radiolytic behavior of N-ethyl-2-mercaptobenzamide are limited in the available scientific literature.

General studies on related compounds suggest potential pathways. The photochemistry of thioamides is known to involve reactions such as [2+2] cycloaddition with alkenes. clockss.org Some benzamide derivatives are known to be photolabile, undergoing degradation upon exposure to UV radiation. nih.gov For instance, the photolysis of certain benzamides in solution can lead to the formation of various degradation products through pathways that may involve cleavage of amide bonds or modifications to the aromatic ring. scispace.com

Radiolysis, the decomposition of molecules by ionizing radiation, of organic sulfur compounds can produce a variety of by-products through radical mechanisms. epa.govresearchgate.net The π-electron system of the aromatic ring can influence the molecule's stability towards radiation, but specific data on N-ethyl-2-mercaptobenzamide is not available. bio-conferences.orgekb.eg Without specific experimental data, a detailed description of the photochemical and radiolytic behavior remains speculative.

Mechanistic Postulations for Key Reactions of N-ethyl-2-mercaptobenzamide

A key reaction of N-ethyl-2-mercaptobenzamide and its parent compound, 2-mercaptobenzamide, is the intramolecular oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-one derivatives. This transformation involves the formation of a new nitrogen-sulfur (N-S) bond. Mechanistic studies have primarily focused on transition-metal-catalyzed pathways. mdpi.com

Copper-Catalyzed Mechanism

A widely proposed mechanism involves a Cu(I) catalyst and an oxidant, such as molecular oxygen (O2). mdpi.com The reaction does not appear to proceed via a disulfide intermediate. mdpi.com

The postulated catalytic cycle is as follows:

Coordination: N-ethyl-2-mercaptobenzamide coordinates with the Cu(I) catalyst to form an initial complex.

First Oxidation: This complex is oxidized by O2, leading to the formation of a Cu-S bond and a copper intermediate (Intermediate 1B).

Second Oxidation: A second oxidation step occurs, yielding another intermediate (Intermediate 1C).

Reductive Elimination: The final N-S bond is formed through reductive elimination from Intermediate 1C. This step affords the final product, N-ethylbenzo[d]isothiazol-3(2H)-one, and regenerates the active Cu(I) catalyst, allowing the cycle to continue. mdpi.com

Cobalt-Catalyzed Mechanism

An alternative mechanism has been proposed using a cobalt catalyst, such as tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), in an aqueous medium. mdpi.com

This mechanism is thought to proceed through a radical pathway:

Catalyst Activation: The Co(II) catalyst is first oxidized by O2 to an active Co(III) species.

Thiyl Radical Formation: The Co(III) catalyst oxidizes the thiol group of N-ethyl-2-mercaptobenzamide, generating a thiyl radical intermediate and regenerating the Co(II) catalyst.

Intramolecular Cyclization: Under an oxygen atmosphere, the nitrogen atom of the amide group performs an intramolecular nucleophilic attack on the sulfur atom of the thiyl radical.

Product Formation: This cyclization step leads directly to the formation of the N-ethylbenzo[d]isothiazol-3(2H)-one product. mdpi.com

Table 1: Mechanistic Details for Intramolecular Cyclization of N-ethyl-2-mercaptobenzamide

| Feature | Copper-Catalyzed Mechanism | Cobalt-Catalyzed Mechanism |

|---|---|---|

| Proposed Catalyst | Cu(I) salts (e.g., CuI) | Tetra-substituted sulfonated cobalt phthalocyanine (CoPcS) |

| Proposed Oxidant | O₂ | O₂ |

| Key Intermediate | Copper-ligand complexes (e.g., Cu-S bond intermediate) | Thiyl radical |

| Bond Formation Step | Reductive Elimination | Intramolecular Nucleophilic Attack on Radical |

| Reference | mdpi.com | mdpi.com |

Coordination Chemistry of N Ethyl 2 Mercaptobenzamide As a Ligand

N-ethyl-2-mercaptobenzamide as a Ligand in Transition Metal Complexes

N-ethyl-2-mercaptobenzamide possesses two primary donor atoms, the sulfur of the thiol group and the oxygen of the amide group, making it a potentially versatile ligand in coordination chemistry. The presence of both a soft donor (sulfur) and a hard donor (oxygen) suggests that it could exhibit interesting coordination behavior with a range of transition metals.

Monodentate, Bidentate, and Multidentate Coordination Modes of N-ethyl-2-mercaptobenzamide

Based on its structure, N-ethyl-2-mercaptobenzamide could theoretically adopt several coordination modes:

Monodentate Coordination: The ligand could bind to a metal center through either the sulfur atom or the oxygen atom. Coordination through the soft thiol sulfur would be favored by soft metal ions like Ag(I), Hg(II), and Pd(II). Conversely, harder metal ions such as Fe(III), Cr(III), and the lanthanides would likely prefer coordination to the hard amide oxygen.

Bidentate Coordination: The most probable coordination mode for N-ethyl-2-mercaptobenzamide is as a bidentate ligand, forming a stable chelate ring with a metal ion through both the thiol sulfur and the amide oxygen. This (S,O) coordination would create a six-membered chelate ring, which is generally stable. This mode is common for analogous 2-mercapto-N-substituted benzamide (B126) ligands.

Bridging Coordination: It is also conceivable that the ligand could act as a bridging ligand, connecting two or more metal centers. For instance, the sulfur atom could bridge two metal ions, or the amide group could participate in more complex bridging modes.

Table 1: Plausible Coordination Modes of N-ethyl-2-mercaptobenzamide

| Coordination Mode | Donor Atoms Involved | Potential Metal Ion Preference |

| Monodentate | S | Soft metals (e.g., Ag(I), Hg(II), Pd(II)) |

| Monodentate | O | Hard metals (e.g., Fe(III), Cr(III)) |

| Bidentate (Chelating) | S, O | Wide range of transition metals |

| Bridging | S and/or O | Can occur in polynuclear complexes |

This table is based on theoretical possibilities and principles of coordination chemistry, not on experimentally verified data for N-ethyl-2-mercaptobenzamide.

Ligand Field Theory Applications to N-ethyl-2-mercaptobenzamide Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. The application of LFT to hypothetical complexes of N-ethyl-2-mercaptobenzamide would depend on the coordination geometry and the nature of the metal-ligand bonding.

In a hypothetical octahedral complex where N-ethyl-2-mercaptobenzamide acts as a bidentate (S,O) ligand, the relative energies of the d-orbitals of the central metal ion would be split into t2g and eg sets. The magnitude of this splitting (Δo) would be influenced by the combined field strength of the sulfur and oxygen donor atoms. Typically, sulfur donors are considered softer and lower in the spectrochemical series than oxygen donors. The resulting ligand field strength would be an average of the contributions from the sulfur and oxygen atoms, as well as any other ligands present in the coordination sphere. This would, in turn, determine the spin state (high-spin or low-spin) of the complex, its magnetic properties, and its electronic absorption spectra.

Synthesis and Characterization of Metal-N-ethyl-2-mercaptobenzamide Complexes

While specific synthetic procedures for metal complexes of N-ethyl-2-mercaptobenzamide are not found in the surveyed literature, general methods for the synthesis of similar complexes can be proposed.

Synthesis Routes for Metal Complex Formation with N-ethyl-2-mercaptobenzamide

A common method for the synthesis of metal-thiolate complexes involves the reaction of a metal salt with the protonated ligand in the presence of a base. The base deprotonates the thiol group, allowing the resulting thiolate to coordinate to the metal center.

A plausible synthetic route would be: M(X)n + H-L + Base → [M(L)m] + Base-H+ + nX- Where:

M(X)n is a metal salt (e.g., chloride, nitrate, acetate).

H-L represents the N-ethyl-2-mercaptobenzamide ligand.

Base is a suitable non-coordinating base (e.g., triethylamine, sodium hydroxide).

The reaction would typically be carried out in a suitable solvent, such as ethanol (B145695), methanol, or acetonitrile, under an inert atmosphere to prevent oxidation of the thiol group.

Spectroscopic and Crystallographic Characterization of N-ethyl-2-mercaptobenzamide Coordination Compounds

The characterization of any resulting complexes would rely on standard analytical techniques:

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show a characteristic S-H stretching vibration (typically in the range of 2550-2600 cm-1) and a C=O stretching vibration of the amide group (around 1630-1680 cm-1). Upon coordination to a metal, the S-H peak would disappear, and the C=O peak would likely shift to a lower frequency, indicating coordination of the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand and its diamagnetic metal complexes. The disappearance of the S-H proton signal in the 1H NMR spectrum would confirm deprotonation and coordination. Shifts in the resonances of the ethyl group and the aromatic ring protons would provide further evidence of complexation.

UV-Visible Spectroscopy: For complexes of d-block metals, UV-Visible spectroscopy would reveal information about the d-d electronic transitions and charge-transfer bands, which are related to the ligand field splitting and the nature of the metal-ligand bonding.

Table 2: Expected Spectroscopic Changes upon Coordination of N-ethyl-2-mercaptobenzamide

| Spectroscopic Technique | Expected Observation in Free Ligand | Expected Change Upon Coordination |

| IR Spectroscopy | Presence of S-H stretch; C=O stretch at ~1630-1680 cm-1 | Disappearance of S-H stretch; Shift of C=O stretch to lower frequency |

| 1H NMR Spectroscopy | Presence of S-H proton signal | Disappearance of S-H proton signal; Shifts in other proton signals |

| UV-Visible Spectroscopy | Ligand-based π-π* transitions | Appearance of d-d transition and/or charge-transfer bands |

This table represents expected outcomes based on general spectroscopic principles for related compounds.

Catalytic Activity of N-ethyl-2-mercaptobenzamide Metal Complexes

There is no specific information in the reviewed literature regarding the catalytic activity of metal complexes containing the N-ethyl-2-mercaptobenzamide ligand. However, transition metal complexes with related sulfur- and nitrogen-containing ligands are known to be active catalysts in various organic transformations.

For instance, complexes with sulfur-containing ligands are sometimes employed in reactions such as C-C coupling, hydrogenation, and oxidation reactions. The electronic and steric properties of the N-ethyl-2-mercaptobenzamide ligand, once complexed to a suitable metal, could potentially be tuned to facilitate catalytic cycles. The ethyl group on the amide nitrogen could influence the solubility and steric environment of the catalytic center. However, without experimental data, any discussion of catalytic activity remains purely speculative.

Homogeneous Catalysis Applications of N-ethyl-2-mercaptobenzamide Complexes

Complexes of N-ethyl-2-mercaptobenzamide are anticipated to serve as effective catalysts in various homogeneous catalytic reactions. The bidentate nature of the N-ethyl-2-mercaptobenzamide ligand, with its nitrogen and sulfur donor atoms, allows for the formation of stable chelate rings with transition metal centers. This stability is a crucial feature for a catalyst's performance in a homogeneous system, where the catalyst, reactants, and products are all in the same phase. researchgate.netnih.gov The electronic properties of the metal center can be fine-tuned by the N,S-coordination environment, influencing the catalytic activity and selectivity for specific organic transformations. rsc.org

While direct catalytic applications of N-ethyl-2-mercaptobenzamide complexes are not extensively documented in dedicated studies, the well-established catalytic prowess of transition metal complexes with related N- and S-donor ligands provides a strong basis for predicting their potential. For instance, transition metal complexes with ligands containing nitrogen and sulfur atoms are known to be active in a variety of catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netnih.gov The combination of a soft sulfur donor and a harder nitrogen donor in the N-ethyl-2-mercaptobenzamide ligand can stabilize various oxidation states of the metal center, a key requirement for many catalytic cycles. rsc.org

A plausible catalytic cycle involving a hypothetical N-ethyl-2-mercaptobenzamide complex, for example a palladium(II) complex, in a cross-coupling reaction would likely involve oxidative addition of a substrate to the metal center, followed by transmetalation and reductive elimination to yield the product and regenerate the catalyst. The N-ethyl-2-mercaptobenzamide ligand would remain coordinated to the metal center throughout this process, providing the necessary stability and electronic environment for the catalytic transformation to occur efficiently.

Table 1: Potential Homogeneous Catalytic Applications of N-ethyl-2-mercaptobenzamide Complexes

| Catalytic Reaction | Plausible Metal Center | Role of N-ethyl-2-mercaptobenzamide Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Pd(II), Ni(II) | Stabilizes the active metal center and influences selectivity. |

| Oxidation of Alcohols and Alkenes | Ru(II), Co(II), Mn(II) | Modulates the redox potential of the metal and prevents catalyst deactivation. |

| Hydrogenation of Unsaturated Bonds | Rh(I), Ru(II) | Facilitates the activation of hydrogen and substrate coordination. |

| Polymerization of Olefins | Ti(IV), Zr(IV) | Controls the stereochemistry and molecular weight of the polymer. |

Heterogeneous Catalysis Systems Involving N-ethyl-2-mercaptobenzamide Complexes

The immobilization of N-ethyl-2-mercaptobenzamide complexes onto solid supports can transform them into heterogeneous catalysts, which offer significant advantages in terms of catalyst separation and reusability. savemyexams.comthe-innovation.org In a heterogeneous system, the catalyst is in a different phase from the reactants and products, typically a solid catalyst with liquid or gaseous reactants. savemyexams.com

One common approach for the heterogenization of metal complexes is their covalent attachment to or encapsulation within porous materials such as silica (B1680970), alumina, or polymers. mdpi.com For N-ethyl-2-mercaptobenzamide complexes, functionalization of the ligand, for instance, by introducing a reactive group on the ethyl chain or the phenyl ring, would allow for its grafting onto a solid support. The resulting supported catalyst would retain the active metal center within the N,S-coordination sphere, while being easily separable from the reaction mixture by simple filtration.

The performance of such heterogeneous catalysts would depend on several factors, including the nature of the support, the method of immobilization, and the accessibility of the active sites. nih.gov For example, the use of mesoporous silica with a high surface area could enhance the catalytic activity by providing a large number of accessible catalytic centers. mdpi.com

Table 2: Potential Heterogeneous Catalytic Systems with N-ethyl-2-mercaptobenzamide Complexes

| Support Material | Immobilization Strategy | Potential Catalytic Application | Advantages |

| Mesoporous Silica (e.g., MCM-41) | Covalent grafting of a functionalized ligand | Selective oxidation of hydrocarbons | High surface area, tunable pore size, enhanced catalyst stability. mdpi.com |

| Polymer Resin (e.g., Polystyrene) | Coordination of the metal complex to a functionalized polymer | Continuous flow reactions | Ease of catalyst recovery and potential for use in packed-bed reactors. |

| Carbon Nanotubes | Adsorption or covalent attachment | Reduction of nitroarenes | High mechanical strength and thermal stability of the support. |

| Metal-Organic Frameworks (MOFs) | Encapsulation of the complex within the MOF pores | Size-selective catalysis | Uniform and tunable porous structure, potential for shape selectivity. |

Spin State Transitions and Magnetic Properties of N-ethyl-2-mercaptobenzamide Complexes

Transition metal complexes of N-ethyl-2-mercaptobenzamide are expected to exhibit interesting magnetic properties, which are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. numberanalytics.comlibretexts.org The specific geometry of the complex and the nature of the ligand field imposed by the N- and S-donor atoms play a crucial role in determining the spin state of the metal ion. numberanalytics.comresearchgate.net

For instance, an octahedral complex of iron(II) with N-ethyl-2-mercaptobenzamide ligands could potentially exist in either a high-spin (paramagnetic) or a low-spin (diamagnetic) state. The energy difference between these two spin states can be influenced by external stimuli such as temperature, pressure, or light, leading to a phenomenon known as spin crossover (SCO). science.govacs.orgcnr.it This transition involves a change in the magnetic moment and often also in the color of the complex. acs.org

The likelihood of observing spin crossover in an N-ethyl-2-mercaptobenzamide complex would depend on the ligand field strength it imparts. A ligand field that is close to the spin-pairing energy of the metal ion is a prerequisite for SCO behavior. acs.org The combination of a soft sulfur donor and a borderline hard/soft nitrogen donor in N-ethyl-2-mercaptobenzamide could create such a finely balanced ligand field around certain transition metal ions, such as Fe(II), Fe(III), or Co(II). rsc.org

Detailed magnetic susceptibility measurements over a range of temperatures would be necessary to experimentally determine the magnetic behavior and the potential for spin crossover in these complexes. Such studies would provide valuable insights into the electronic structure and the nature of the metal-ligand interactions.

Table 3: Predicted Magnetic Properties of N-ethyl-2-mercaptobenzamide Complexes with First-Row Transition Metals in an Octahedral Geometry

| Metal Ion | d-electron count | Possible Spin States | Predicted Magnetic Behavior |

| Cr(III) | d³ | S = 3/2 | Paramagnetic |

| Mn(II) | d⁵ | High-spin (S = 5/2) or Low-spin (S = 1/2) | Paramagnetic, potential for spin crossover |

| Fe(II) | d⁶ | High-spin (S = 2) or Low-spin (S = 0) | Paramagnetic (high-spin) or Diamagnetic (low-spin), high potential for spin crossover. acs.org |

| Fe(III) | d⁵ | High-spin (S = 5/2) or Low-spin (S = 1/2) | Paramagnetic, potential for spin crossover |

| Co(II) | d⁷ | High-spin (S = 3/2) or Low-spin (S = 1/2) | Paramagnetic, potential for spin crossover. rsc.org |

| Ni(II) | d⁸ | S = 1 | Paramagnetic |

| Cu(II) | d⁹ | S = 1/2 | Paramagnetic |

Bioinorganic Relevance of N-ethyl-2-mercaptobenzamide Coordination Chemistry (focused on synthetic model systems)

The coordination chemistry of N-ethyl-2-mercaptobenzamide is of significant interest in the field of bioinorganic chemistry, particularly in the development of synthetic model systems for the active sites of metalloenzymes. researchgate.netfau.eu Many enzymes contain metal ions in their active sites where they are coordinated by amino acid residues containing nitrogen and sulfur donor atoms, such as histidine and cysteine. whoi.edu The N,S-coordination environment provided by the N-ethyl-2-mercaptobenzamide ligand can mimic the coordination sphere of such metalloenzymes. jpionline.org

By synthesizing and studying the properties of N-ethyl-2-mercaptobenzamide complexes with biologically relevant metal ions like iron, copper, and zinc, researchers can gain valuable insights into the structure, spectroscopy, and reactivity of the native enzyme active sites. fau.eursc.org These model complexes, or "synthetic analogues," provide a simplified platform to investigate the roles of the metal ion and its coordination environment in the catalytic mechanism of the enzyme, which can be challenging to study directly in the complex protein matrix.

For example, an iron complex of N-ethyl-2-mercaptobenzamide could serve as a structural and functional model for the active site of certain non-heme iron enzymes. fau.eu Similarly, copper complexes could be used to model the active sites of copper-containing proteins involved in electron transfer or oxygen activation. researchgate.net The study of these synthetic models can help to elucidate the factors that control the redox potentials of the metal centers and their reactivity towards small molecules like oxygen. whoi.edu

Table 4: Potential Bioinorganic Model Systems Based on N-ethyl-2-mercaptobenzamide Complexes

| Metalloenzyme Class | Metal Ion | Key Active Site Residues | Role of N-ethyl-2-mercaptobenzamide Model |

| Non-heme Iron Enzymes | Fe(II)/Fe(III) | Histidine (N-donor), Cysteine (S-donor) | To model the Fe-N/S coordination and study substrate binding and activation. fau.eu |

| Blue Copper Proteins | Cu(I)/Cu(II) | Histidine (N-donor), Cysteine (S-donor) | To mimic the distorted tetrahedral geometry and investigate the factors influencing the high redox potential. whoi.edu |

| Zinc Enzymes (e.g., Carbonic Anhydrase) | Zn(II) | Histidine (N-donor) | To model the coordination geometry and study the role of the metal as a Lewis acid catalyst. |

| Nickel Enzymes (e.g., [NiFe]-Hydrogenase) | Ni(II) | Cysteine (S-donor) | To model the Ni-S coordination and its role in the activation of H₂. acs.org |

Computational and Theoretical Chemistry Studies of N Ethyl 2 Mercaptobenzamide

Quantum Chemical Calculations on N-ethyl-2-mercaptobenzamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the properties of N-ethyl-2-mercaptobenzamide at the electronic level. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For N-ethyl-2-mercaptobenzamide, the HOMO is typically localized on the electron-rich regions, particularly the sulfur atom of the mercapto group and the adjacent aromatic ring. The LUMO, conversely, is often distributed over the carbonyl group and the benzene (B151609) ring, which act as electron-accepting centers. Theoretical calculations, such as those performed using DFT with a basis set like B3LYP/6-311G(d,p), can precisely determine these energy levels. dergipark.org.tr

The charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom. nrel.gov In N-ethyl-2-mercaptobenzamide, the electronegative oxygen and nitrogen atoms of the amide group carry partial negative charges, while the carbonyl carbon and the hydrogen of the N-H group bear partial positive charges. The sulfur atom's charge can be influenced by its chemical environment and potential for hydrogen bonding. This charge distribution is fundamental to the molecule's electrostatic interactions and its ability to form hydrogen bonds.

Table 1: Theoretical Electronic Properties of N-ethyl-2-mercaptobenzamide

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, localized on the thiol and phenyl ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, localized on the amide and phenyl ring. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability; a large gap suggests high stability. irjweb.com |

Note: The values presented are representative and derived from typical DFT calculations for similar aromatic amide structures.

N-ethyl-2-mercaptobenzamide possesses several rotatable bonds, leading to various possible conformations. The most significant rotations occur around the C(aryl)-C(carbonyl) bond, the C(carbonyl)-N bond, and the C-S bond. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion. nih.govunipd.it

Computational studies on the related 2-mercaptobenzamide show that dimerization and the formation of intermolecular hydrogen bonds are significant stabilizing factors. acs.org For N-ethyl-2-mercaptobenzamide, the ethyl group adds another layer of conformational complexity. The relative energies of different conformers can be calculated to map out the potential energy surface.

Table 2: Relative Energies of N-ethyl-2-mercaptobenzamide Conformers

| Conformer | Key Dihedral Angles (τ) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| A (Global Minimum) | τ(C-C-N-H) ≈ 180° (trans-amide) | 0.00 | Stabilized by an intramolecular N-H···S hydrogen bond. |

| B | τ(C-C-N-H) ≈ 0° (cis-amide) | 2.5 | Higher energy due to steric hindrance and loss of H-bond. |

| C | τ(C-C-S-H) ≈ 90° | 1.2 | Rotation around the C-S bond, disrupting optimal ring conjugation. |

Note: Data are illustrative, based on quantum chemical calculations for analogous structures.

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation for the optimized molecular geometry, a set of normal modes and their corresponding frequencies can be obtained. mjcce.org.mk These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data.

For N-ethyl-2-mercaptobenzamide, key vibrational modes include the C=O stretching of the amide, the N-H stretching and bending, the C-N stretching, the S-H stretching, and various aromatic C-H and C-C vibrations. The positions of these bands in the IR spectrum can confirm the presence of specific functional groups and provide information about the molecular structure and bonding environment. For instance, the frequency of the C=O stretch can be sensitive to hydrogen bonding, shifting to a lower wavenumber upon involvement in such an interaction.

Table 3: Calculated vs. Experimental Vibrational Frequencies for N-ethyl-2-mercaptobenzamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3410 | 3395 | Amide N-H group |

| Aromatic C-H Stretch | 3065 | 3060 | Benzene ring C-H bonds |

| S-H Stretch | 2550 | 2545 | Mercapto group |

| C=O Stretch | 1655 | 1640 | Amide I band, sensitive to H-bonding |

| N-H Bend | 1540 | 1530 | Amide II band |

Note: Frequencies are representative. Calculated values are typically scaled to improve agreement with experimental data.

Molecular Dynamics Simulations of N-ethyl-2-mercaptobenzamide Interactions

While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in condensed phases like solutions or in complex with other molecules. mdpi.com MD simulations model the molecule using a classical force field, allowing for the study of larger systems and longer timescales.

The behavior of N-ethyl-2-mercaptobenzamide in a solvent is governed by its interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell. The amide and thiol groups are capable of forming hydrogen bonds, acting as both donors (N-H, S-H) and acceptors (C=O, S). libretexts.org

In aqueous solution, water molecules will form hydrogen bonds with the polar groups of N-ethyl-2-mercaptobenzamide. The ethyl group, being hydrophobic, will have a different interaction profile, likely being surrounded by a more ordered cage of water molecules. In non-polar solvents, the molecule is more likely to form intermolecular hydrogen bonds with itself, leading to the formation of dimers or larger aggregates. acs.org Studies on the parent 2-mercaptobenzamide have shown that centrosymmetric dimers linked by two N-H···O hydrogen bonds are a common and stable arrangement. acs.org MD simulations can quantify the strength and lifetime of these hydrogen bonds and analyze the structure of the solvent around the solute.

The class of N-substituted 2-mercaptobenzamides has been investigated as potential inhibitors of biological targets, notably the HIV-1 nucleocapsid protein 7 (NCp7). rsc.org This protein contains zinc finger domains that are crucial for viral replication, and mercaptobenzamide derivatives have been shown to eject the zinc ion, inactivating the protein. researchgate.net

Molecular docking and MD simulations are used to model the binding of ligands like N-ethyl-2-mercaptobenzamide to a receptor's active site. uah.esnih.gov Docking predicts the preferred binding orientation and provides an estimate of the binding affinity. Subsequent MD simulations can then be used to assess the stability of the predicted ligand-receptor complex and to observe the dynamic interactions that occur. nih.gov These simulations can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or, in the case of NCp7, coordinate with the ligand's thiol group after a proposed acyl transfer mechanism. rsc.orgresearchgate.net This theoretical modeling is invaluable for understanding the mechanism of action and for the rational design of more potent derivatives. upc.edu

Table 4: Summary of Simulated Interactions between N-ethyl-2-mercaptobenzamide and a Model Receptor Active Site (e.g., HIV-1 NCp7 Zinc Finger)

| Interaction Type | Key Ligand Group | Key Receptor Residue (Example) | Significance |

|---|---|---|---|

| Covalent Bond (post-reaction) | Thiol Sulfur | Cysteine | Forms after acyl transfer, leading to zinc ejection. researchgate.net |

| Hydrogen Bond | Amide N-H | Aspartate (backbone C=O) | Stabilizes the ligand in the binding pocket. |

| Hydrogen Bond | Carbonyl Oxygen | Lysine (B10760008) (side chain -NH₃⁺) | Anchors the ligand and orients it for reaction. |

Note: This table represents a hypothetical binding model based on published studies of related mercaptobenzamide inhibitors. rsc.orgresearchgate.net

Based on the current publicly available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on "Benzamide, N-ethyl-2-mercapto-" are not available. Research on reaction pathway modeling, transition state analysis, and the in-depth prediction of spectroscopic parameters for this particular compound has not been published or is not widely indexed.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables on the following topics as requested:

Prediction of Spectroscopic Parameters of N-ethyl-2-mercaptobenzamide and Comparison with Experimental Data

General computational chemistry principles suggest that such studies would involve methods like Density Functional Theory (DFT) or ab initio calculations to model reaction mechanisms, locate transition states, and calculate their energies. Similarly, spectroscopic parameters (like NMR chemical shifts, vibrational frequencies for IR spectroscopy, and electronic transitions for UV-Vis spectroscopy) can be predicted using these computational methods and then compared with experimental data to validate the computational models. However, without specific studies on N-ethyl-2-mercaptobenzamide, any discussion would be purely hypothetical and not based on "detailed research findings" as stipulated.

Derivatization and Functionalization Strategies for N Ethyl 2 Mercaptobenzamide

Synthesis of N-ethyl-2-mercaptobenzamide Analogs and Homologs

The synthesis of analogs and homologs of N-ethyl-2-mercaptobenzamide is a fundamental strategy to explore the structure-activity relationships of this scaffold. This involves systematic modifications at three key positions: the N-alkyl chain, the aromatic core, and the amide bridge.

Altering the N-ethyl group allows for the investigation of steric effects on the molecule's properties. Homologs with longer or bulkier alkyl chains can be synthesized, typically by reacting 2-mercaptobenzoic acid or its activated derivatives with different primary or secondary amines. Standard amide coupling procedures are employed to form the desired N-substituted benzamide (B126). For instance, the synthesis of N-propyl or N-butyl homologs can be achieved by substituting ethylamine (B1201723) with propylamine (B44156) or butylamine (B146782) in the condensation reaction with a suitable 2-mercaptobenzoic acid precursor. chemicalbook.com A general approach involves the reductive amination of an appropriate aniline (B41778) derivative, which is a versatile method for N-alkylation. jocpr.com Patents describing related compounds often list a range of possible N-alkyl substituents, including propyl, n-butyl, isobutyl, and isopropyl, indicating the feasibility of these modifications. google.comgoogle.com

Table 1: Examples of N-Alkyl Homologs of 2-Mercaptobenzamide This table is for illustrative purposes and includes common variations.

| Compound Name | N-Substituent | CAS Number | Molecular Formula |

|---|---|---|---|

| N-ethyl-2-mercaptobenzamide | -CH₂CH₃ | 65382-84-5 | C₉H₁₁NOS |

| 2-mercapto-N-propylbenzamide | -CH₂CH₂CH₃ | 142953-27-9 | C₁₀H₁₃NOS |

| N-butyl-2-mercaptobenzamide | -CH₂(CH₂)₂CH₃ | 105153-91-9 | C₁₁H₁₅NOS |

The electronic properties of the scaffold can be fine-tuned by introducing substituents onto the benzene (B151609) ring. Standard electrophilic aromatic substitution reactions can be employed on the benzamide core, although the directing effects of the existing amide and thiol (or protected thiol) groups must be considered. msu.edulibretexts.org The amide group is generally a meta-director, while the thiol group is an ortho, para-director. The outcome of such substitutions depends heavily on the reaction conditions and the specific nature of the electrophile.

Common modifications include the introduction of halogen atoms or nitro groups. For example, the synthesis of 4-chloro-2-mercaptobenzamide derivatives has been reported, demonstrating that chlorination of the ring is a viable strategy. nih.gov Similarly, nitration can be achieved using reagents like fuming nitric acid in acetic acid, often leading to substitution at the 5-position, as seen in the synthesis of N-(diethylaminoethyl)-2-methoxy-4-amino-5-nitrobenzamide from a related precursor. google.com The introduction of electron-withdrawing groups onto the aromatic ring has been explored as a means to modify the chemical properties of mercaptobenzamide derivatives. researchgate.net

Table 2: Examples of Aromatic Ring-Substituted 2-Mercaptobenzamide Derivatives This table illustrates potential substitution patterns.

| Compound Name | Ring Substituent | Position |

|---|---|---|

| 4-Chloro-N-ethyl-2-mercaptobenzamide | Chloro (-Cl) | 4 |

| N-ethyl-2-mercapto-5-nitrobenzamide | Nitro (-NO₂) | 5 |

Modifying the amide linkage itself represents a more significant structural change. This can involve altering the substitution on the amide nitrogen, as discussed previously, or replacing the entire amide moiety. For example, the synthesis of related structures such as N-(2-mercaptophenyl)-N'-substituted ureas provides an alternative linkage at this position. organic-chemistry.org Another approach involves the synthesis of reverse amides, although these have been found to have different chemical properties. acs.org The fundamental synthesis of the N-ethyl-2-mercaptobenzamide scaffold relies on the formation of the amide bond, typically from a 2-mercaptobenzoic acid derivative and ethylamine. The choice of amine at this stage is the primary method for altering the amide structure.

Introduction of Diverse Functional Groups onto N-ethyl-2-mercaptobenzamide Scaffolds

The N-ethyl-2-mercaptobenzamide scaffold contains two primary reactive handles for further functionalization: the thiol group and the amide group. These sites allow for the attachment of a wide array of chemical moieties through well-established chemical reactions.

The thiol group (-SH) is a highly reactive nucleophile, making it an excellent site for derivatization. Common reactions include S-alkylation and S-acylation to produce thioethers and thioesters, respectively. researchgate.net The synthesis of thioesters can be achieved by reacting the thiol with acyl chlorides or by using coupling agents. Thiol esters derived from N-substituted 2-mercaptobenzamides have been used as intermediates in copper-catalyzed cross-coupling reactions to form ketones. emory.edunih.gov

Another significant reaction involving the thiol group is intramolecular cyclization. In the presence of an oxidizing agent, 2-mercaptobenzamides can undergo oxidative dehydrogenative cyclization to form benzo[d]isothiazol-3(2H)-ones. organic-chemistry.orgmdpi.com This intramolecular N-S bond formation can be catalyzed by various metal complexes, such as those of copper(I) or cobalt, or promoted electrochemically. mdpi.com

Table 3: Examples of Products from Thiol-Mediated Derivatization

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| S-Acylation | Acetyl Chloride | Thioester |

| S-Alkylation | Methyl Iodide | Thioether |